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molecular formula C8H13ClO B8418289 7-Chloro-4-hydroxy-4-methyl-1-heptyne

7-Chloro-4-hydroxy-4-methyl-1-heptyne

Cat. No. B8418289
M. Wt: 160.64 g/mol
InChI Key: WUPGVFQVGBLTKV-UHFFFAOYSA-N
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Patent
US04254036

Procedure details

To a mixture of 6.69 g. of magnesium in 20 ml. of ether under argon, is added 0.1 g. of mercuric chloride and 0.1 g. of dibromoethane. The mixture is stirred for 10 minutes and 0.5 ml. of propargyl bromide is added. A 50 ml. portion of ether is added, followed by a solution of 30 g. of 5-chloro-2-pentanone and 32.55 g. of propargyl bromide in 45 ml. of ether with stirring, at a rate to maintain vigorous reflux. The mixture is stirred an additional 15 minutes, cooled to -5° C. and an ice cold saturated solution of ammonium chloride is added dropwise. The ether layer is decanted and filtered. The solids are washed with ether which is also filtered. The combined ether filtrates are washed with water, dried over magnesium sulfate and the solvent removed giving the product as an orange oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
mercuric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg].BrC(Br)C.[CH2:6](Br)[C:7]#[CH:8].Cl[CH2:11][CH2:12][CH2:13][C:14](=[O:16])[CH3:15].[Cl-:17].[NH4+]>CCOCC>[Cl:17][CH2:6][CH2:7][CH2:8][C:14]([OH:16])([CH3:15])[CH2:13][C:12]#[CH:11] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
mercuric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC(C)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Br
Step Nine
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of 6.69 g
TEMPERATURE
Type
TEMPERATURE
Details
to maintain vigorous reflux
STIRRING
Type
STIRRING
Details
The mixture is stirred an additional 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The ether layer is decanted
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids are washed with ether which
FILTRATION
Type
FILTRATION
Details
is also filtered
WASH
Type
WASH
Details
The combined ether filtrates are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCCCC(CC#C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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